molecular formula C24H23N B13076283 2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline

2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline

Cat. No.: B13076283
M. Wt: 325.4 g/mol
InChI Key: ZJHLVXBCEMZZHS-UHFFFAOYSA-N
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Description

2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline is a complex organic compound with a unique structure characterized by a dibenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline typically involves a multi-step process. One common method includes the reaction of 10,11-dihydro-5H-dibenzoa,dannulen-5-one with N,N-dimethylaniline under specific conditions. The reaction mixture is often stirred at low temperatures, followed by gradual warming to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 10,11-Dihydro-5H-dibenzoa,dannulen-5-one
  • 5H-Dibenzo[a,d]cyclohepten-5-ol
  • 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)ethanol

Uniqueness

2-((10,11-Dihydro-5H-dibenzoa,dannulen-5-ylidene)methyl)-N,N-dimethylaniline is unique due to its specific structural features and the presence of the dimethylaniline moiety.

Properties

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)aniline

InChI

InChI=1S/C24H23N/c1-25(2)24-14-8-5-11-20(24)17-23-21-12-6-3-9-18(21)15-16-19-10-4-7-13-22(19)23/h3-14,17H,15-16H2,1-2H3

InChI Key

ZJHLVXBCEMZZHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C=C2C3=CC=CC=C3CCC4=CC=CC=C42

Origin of Product

United States

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